molecular formula C19H14ClN3O2S B270096 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate

Cat. No.: B270096
M. Wt: 383.9 g/mol
InChI Key: KKBNHGRAFQDZAH-UHFFFAOYSA-N
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Description

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate is a synthetic organic compound that features a triazole ring, a sulfanyl group, and a butynyl ester linked to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate typically involves multi-step reactions starting from readily available precursorsThe final step involves esterification with 4-chlorobenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing various pathways. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate is unique due to its combination of a triazole ring, a sulfanyl group, and a butynyl ester linked to a chlorobenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate

InChI

InChI=1S/C19H14ClN3O2S/c20-16-10-8-15(9-11-16)18(24)25-12-4-5-13-26-19-21-14-22-23(19)17-6-2-1-3-7-17/h1-3,6-11,14H,12-13H2

InChI Key

KKBNHGRAFQDZAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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